2-Methylidenespiro[3.3]heptane-6-carboxylic acid
Description
2-Methylidenespiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound characterized by a bicyclic structure where two rings share a single carbon atom (spiro carbon). The [3.3]heptane framework consists of two three-membered rings fused at the spiro carbon, with a methylidene (CH₂=) substituent at position 2 and a carboxylic acid group at position 4. This structure confers conformational rigidity and unique electronic properties, making it valuable in medicinal chemistry for peptide backbone modifications and drug design.
Properties
IUPAC Name |
2-methylidenespiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-2-9(3-6)4-7(5-9)8(10)11/h7H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIRGPUCYPFXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2(C1)CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidenespiro[3.3]heptane-6-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a carboxylic acid derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors. These methods allow for the efficient and consistent production of the compound, meeting the demands of various industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methylidenespiro[3.3]heptane-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The carboxylic acid group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Methylidenespiro[3.3]heptane-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylidenespiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of spiro[3.3]heptane-6-carboxylic acid and their properties:
Conformational and Electronic Effects
- Ring Size and Strain : The [3.3]heptane framework imposes less strain compared to smaller spiro systems like [2.4]heptane (e.g., Ash). This affects conformational flexibility and binding to biological targets .
- Methylidene vs.
- Heteroatom Substitutions : Replacing a carbon with sulfur (2-thia analog) or oxygen (2-oxa analog) alters polarity and hydrogen-bonding capacity, impacting solubility and target affinity .
Biological Activity
2-Methylidenespiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound characterized by its unique molecular structure, which consists of two interconnected rings. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
The molecular formula of this compound is . It features a spirocyclic structure that imparts distinctive chemical properties, making it a valuable candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H12O2 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2248366-74-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest it may exhibit anti-inflammatory and anticancer properties.
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
- Anticancer Activity : Studies have shown that spirocyclic compounds can inhibit cancer cell proliferation by inducing apoptosis. For example, analogs of this compound have demonstrated significant cytotoxic effects in human cancer cell lines.
- Anti-inflammatory Effects : The compound's structural properties may allow it to modulate inflammatory pathways, although specific pathways and efficacy remain to be fully elucidated.
Case Studies
- Anticancer Efficacy : A study investigating the effects of spirocyclic compounds on HepG2 cells (human liver cancer cells) revealed that treatment with derivatives of this compound resulted in significant apoptotic activity. The compounds were found to promote caspase-dependent cell death, indicating potential use in cancer therapeutics .
- Metabolic Stability : Research comparing the metabolic stability of spirocyclic analogs showed that modifications to the structure could significantly affect their pharmacokinetic properties. For instance, the incorporation of spiro[3.3]heptane into certain drug candidates reduced their metabolic stability, which could enhance their therapeutic window .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound | Biological Activity | Structural Features |
|---|---|---|
| 6-Methylidenespiro[3.3]heptane-2-carboxylic acid | Anticancer properties | Similar spirocyclic structure |
| Spiro[3.3]heptane-2,6-dicarboxylic acid | Potential anti-inflammatory effects | Contains two carboxylic acid groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
